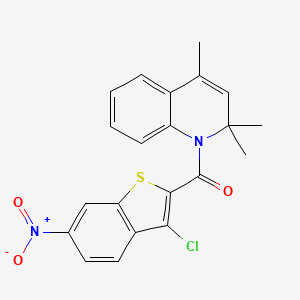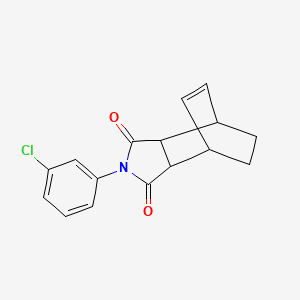
(3-chloro-6-nitro-1-benzothiophen-2-yl)(2,2,4-trimethylquinolin-1(2H)-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound consists of two distinct aromatic ringsa benzothiophene ring and a quinoline ring. The benzothiophene ring contains a chlorine atom at position 3 and a nitro group at position 6. The quinoline ring is substituted with three methyl groups at positions 2, 2, and 4.
:Structural Formula: This compound
Méthodes De Préparation
Synthetic Routes: The synthetic routes for this compound may involve multi-step processes. Unfortunately, specific literature on its preparation is scarce.
Industrial Production:
Analyse Des Réactions Chimiques
Reactivity: The compound likely undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformations. For example
Major Products: The products formed would vary based on the specific reactions performed.
Applications De Recherche Scientifique
Medicinal Chemistry: Investigate its potential as a drug candidate due to its heterocyclic structure and reported therapeutic properties.
Biological Studies: Explore its interactions with biological targets (e.g., enzymes, receptors) and evaluate its pharmacological effects.
Material Science: Investigate its use in materials such as organic semiconductors or sensors.
Mécanisme D'action
Targets: Identify molecular targets (e.g., proteins, receptors) affected by the compound.
Pathways: Explore signaling pathways influenced by its interactions.
Comparaison Avec Des Composés Similaires
Uniqueness: Highlight its distinctive features compared to other similar compounds.
Similar Compounds: Unfortunately, I don’t have specific information on similar compounds in this context.
Remember that while the compound’s potential is intriguing, further research and experimental data are necessary to fully understand its applications and mechanisms.
Propriétés
Formule moléculaire |
C21H17ClN2O3S |
|---|---|
Poids moléculaire |
412.9 g/mol |
Nom IUPAC |
(3-chloro-6-nitro-1-benzothiophen-2-yl)-(2,2,4-trimethylquinolin-1-yl)methanone |
InChI |
InChI=1S/C21H17ClN2O3S/c1-12-11-21(2,3)23(16-7-5-4-6-14(12)16)20(25)19-18(22)15-9-8-13(24(26)27)10-17(15)28-19/h4-11H,1-3H3 |
Clé InChI |
PDBJFHMDKVEYDP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(N(C2=CC=CC=C12)C(=O)C3=C(C4=C(S3)C=C(C=C4)[N+](=O)[O-])Cl)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Amino-3-ethyl-4-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11651874.png)
![5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11651875.png)
![1,3-Benzodioxol-5-ylmethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11651881.png)
![dimethyl 2-[1-(2-ethylbutanoyl)-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11651884.png)
![2-(4-chlorophenyl)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B11651891.png)

![(5Z)-5-{3-[(4-chlorobenzyl)oxy]-4-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11651898.png)
![2-[4-(furan-2-yl)-3H-1,5-benzodiazepin-2-yl]-4-methylphenol](/img/structure/B11651904.png)
![(5Z)-1-ethyl-5-[(2Z)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11651910.png)
![(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11651920.png)
![3-amino-N-(4-chlorophenyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11651922.png)
![2-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11651936.png)
![Ethyl 7-chloro-4-{[4-(methoxycarbonyl)phenyl]amino}-8-methylquinoline-3-carboxylate](/img/structure/B11651944.png)
![(6Z)-6-{3-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11651961.png)
